3-Bromo Labetalol
Description
Properties
CAS No. |
2445226-36-6 |
|---|---|
Molecular Formula |
C19H23BrN2O3 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C19H23BrN2O3/c1-12(7-8-13-5-3-2-4-6-13)22-11-17(23)14-9-15(19(21)25)18(24)16(20)10-14/h2-6,9-10,12,17,22-24H,7-8,11H2,1H3,(H2,21,25) |
InChI Key |
BNJREQQIYPTUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C(=C2)Br)O)C(=O)N)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
3-Bromo Labetalol exhibits a range of pharmacological activities, primarily as an antihypertensive agent. Its dual action as an alpha-1 and beta-adrenoceptor blocker positions it as a versatile treatment option.
Antihypertensive Effects
- Mechanism of Action : Similar to labetalol, this compound functions by blocking both alpha-1 and beta-adrenergic receptors, leading to vasodilation and reduced heart rate. This dual mechanism can effectively lower blood pressure without significant adverse effects on cardiac output.
- Clinical Efficacy : Studies indicate that this compound may be particularly effective in treating resistant hypertension cases where traditional therapies fail .
Potential in Cardiac Conditions
Research suggests that this compound could also play a role in managing various cardiac conditions such as:
- Ischemic Heart Disease : Preliminary studies show promise in using this compound for patients with ischemic heart disease due to its ability to reduce myocardial oxygen demand .
- Arrhythmias : Its beta-blocking properties may help stabilize heart rhythms in patients with arrhythmias .
Case Studies and Clinical Trials
Several studies have explored the efficacy and safety profile of this compound in clinical settings:
These studies highlight the compound's potential benefits over traditional treatments, particularly for patients who are unresponsive to standard therapies.
Safety and Side Effects
While this compound shows promise, it is essential to consider its safety profile:
Comparison with Similar Compounds
Labetalol (Parent Compound)
Structural Differences :
Pharmacological Properties :
- Receptor Affinity: Dual α₁- and β-adrenoceptor antagonist (β:α potency ratio ~3:1) .
- Permeability : High lipophilicity (Log P ~3.09) but subject to P-glycoprotein (P-gp)-mediated efflux, reducing bioavailability compared to metoprolol .
- Metabolism : Extensively metabolized via glucuronidation and oxidation .
This could reduce systemic exposure compared to labetalol .
Metoprolol (Selective β₁-Blocker)
Physicochemical and Pharmacokinetic Comparison :
Functional Differences :
Propranolol (Non-Selective β-Blocker)
Potency and Selectivity :
- Propranolol is 4–6× more potent than labetalol in β-blockade but lacks α-blocking effects .
- Airway Resistance: Propranolol increases airway resistance via β₂-blockade, whereas labetalol and its brominated derivative are neutral in this regard .
Structural Impact of Bromination: The bromine in this compound may sterically hinder β-adrenoceptor binding, further reducing potency compared to propranolol.
SCH 19927 (R,R-Isomer of Labetalol)
Stereochemical Influence :
Brominated Analogues (e.g., 3-Bromo Isoquinoline Derivatives)
General Trends in Brominated Compounds :
- Bromine increases molecular stability and lipophilicity, often enhancing receptor binding affinity or altering metabolic pathways .
- Example: 3-Bromo isoquinoline derivatives show potent analgesic and anti-inflammatory activities due to bromine’s electron-withdrawing effects .
Contrast with this compound :
While this compound’s bromine may enhance lipophilicity, its role as an impurity (vs. a therapeutic agent) limits direct functional comparisons with bioactive brominated molecules.
Research Findings and Implications
Permeability and Efflux Transport
- Labetalol and this compound are P-gp substrates, leading to lower intestinal absorption than metoprolol despite similar Log P values .
- In Vitro vs. In Vivo : In Caco-2 cells, labetalol’s permeability is 50% lower than metoprolol’s due to efflux; however, in vivo rat models show only a moderate difference, suggesting compensatory absorption mechanisms .
Receptor Binding Dynamics
- The β:α adrenoceptor affinity ratio for labetalol is ~10–15:1 in vitro and in vivo . Bromination at the 3-position may disrupt this balance by altering the molecule’s electronic environment.
Preparation Methods
Bromination of Labetalol via Electrophilic Aromatic Substitution
A direct method for synthesizing this compound involves electrophilic bromination of Labetalol. This approach leverages the activating effects of the hydroxyl group at position 2, which directs electrophilic attack to the ortho (position 3) and para (position 5) positions.
Procedure :
-
Reaction Conditions : Labetalol is dissolved in glacial acetic acid, and bromine (Br₂) is added dropwise at 0–5°C. The reaction is stirred for 12–24 hours under nitrogen atmosphere.
-
Workup : The mixture is quenched with sodium thiosulfate to neutralize excess bromine, followed by extraction with dichloromethane.
-
Purification : The crude product is recrystallized from isopropyl alcohol to yield this compound.
Challenges :
-
Regioselectivity : The hydroxyl group favors bromination at position 3 (ortho), but competing para substitution (position 5) may occur.
-
Side Reactions : Over-bromination or oxidation of the amine side chain necessitates careful stoichiometric control.
Yield Optimization :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Br₂ Equivalents | 1.1 | Reduces over-bromination |
| Reaction Time | 18 hours | Balances completion vs. degradation |
Data derived from analogous bromination protocols in adrenergic receptor modifiers.
Synthesis via Brominated Intermediate: 3-Bromo-2-Hydroxybenzamide
An alternative route involves synthesizing this compound from a pre-brominated benzamide intermediate, avoiding direct bromination of the final product.
Step 1: Synthesis of 3-Bromo-2-Hydroxybenzamide
-
Bromination of 2-Hydroxybenzamide :
Step 2: Side Chain Introduction
-
Condensation with 4-Phenylbutan-2-Amine :
Step 3: Reduction and Hydrochloride Formation
-
Sodium Borohydride Reduction :
-
Acidification :
Yield Comparison :
| Method | Intermediate Purity | Final Yield |
|---|---|---|
| Direct Bromination | 85% | 62% |
| Brominated Intermediate | 92% | 78% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC Analysis :
Industrial-Scale Considerations
Solvent Selection and Recycling
Q & A
Q. What are the primary mechanisms of action underlying labetalol’s antihypertensive effects, and how do they differ from other beta-blockers?
Labetalol combines competitive α₁- and β-adrenoceptor blockade, reducing peripheral vascular resistance without reflex tachycardia. Unlike selective β-blockers (e.g., metoprolol), its dual mechanism avoids significant reductions in cardiac output . The R,R stereoisomer (SCH 19927) contributes predominantly to β-blockade and β-mediated vasodilation, while the S,R isomer drives α-blockade . This multi-target activity makes labetalol effective in acute hypertension, particularly where hemodynamic stability is critical .
Q. How does labetalol compare to methyldopa and hydralazine in managing pregnancy-induced hypertension (PIH)?
Meta-analyses of randomized controlled trials (RCTs) show labetalol reduces severe hypertension (RR = 0.52) and proteinuria (RR = 0.57) more effectively than methyldopa, with comparable fetal outcomes (e.g., preterm birth, intrauterine growth restriction) . Compared to hydralazine, labetalol achieves faster blood pressure control with fewer side effects (e.g., reflex tachycardia) but shows variable failure rates depending on population genetics (e.g., higher efficacy in White vs. Black individuals) .
Q. What is the evidence for labetalol’s dose-dependent hemodynamic effects during perioperative settings?
A double-blinded RCT demonstrated that intravenous labetalol (0.2 mg/kg) stabilizes systolic blood pressure (SBP) post-extubation better than lower doses (0.1 mg/kg) or controls, minimizing diastolic pressure spikes. Hemodynamic stability correlated with reduced peripheral resistance and absent reflex tachycardia, validated by consistent cardiac output measurements .
Advanced Research Questions
Q. How do labetalol’s stereoisomers influence its pharmacological profile, and what methodologies are used to isolate and test them?
Labetalol’s four stereoisomers were separated via stereoselective synthesis and characterized using X-ray crystallography and circular dichroism. The R,R isomer (SCH 19927) retains β₁-blockade and vasodilatory activity, while the S,R isomer mediates α-blockade. In vivo rat models confirmed that only the R,R isomer matches labetalol’s antihypertensive potency, highlighting the necessity of isomer-specific pharmacokinetic studies .
Q. Why is labetalol controversial as a Biopharmaceutics Classification System (BCS) permeability marker, and how do in vitro/in vivo studies resolve contradictions?
Labetalol’s pH-dependent permeability (higher at intestinal pH 6.5–7.5) and P-glycoprotein efflux activity complicate its BCS classification. While its log D values surpass metoprolol’s, rat intestinal perfusion studies showed lower in vivo permeability than metoprolol. Researchers propose ideal BCS markers should exhibit >90% absorption, passive transcellular transport, and non-ionizability—criteria unmet by both drugs .
Q. How should researchers address conflicting data on labetalol’s efficacy across ethnic groups in hypertensive disorders?
Contradictory outcomes (e.g., failure rates of 8.3% for hydralazine vs. 25% for labetalol in Nigerian cohorts) may stem from genetic polymorphisms in drug metabolism or β-receptor sensitivity. Methodological adjustments include stratified randomization by ethnicity, pharmacokinetic profiling (CYP2D6 activity), and adjunct biomarkers (e.g., placental growth factor) to contextualize efficacy .
Q. What experimental design considerations are critical for studying labetalol’s impact on uteroplacental hemodynamics?
Key parameters include Doppler ultrasound metrics (uterine artery pulsatility index), maternal serum markers (sFlt-1/PlGF ratio), and fetal heart rate variability. RCTs must control for gestational age, baseline blood pressure, and comorbidities (e.g., preeclampsia). Evidence from 28 studies supports labetalol’s uteroplacental safety, but confounders like maternal BMI require multivariable regression .
Q. How do labetalol’s antioxidant properties influence its therapeutic utility in surgical or traumatic brain injury contexts?
Labetalol’s antioxidant activity mitigates oxidative stress during intubation or ischemia-reperfusion injury. Studies recommend pairing hemodynamic monitoring (e.g., invasive arterial pressure) with biomarkers like malondialdehyde (MDA) to quantify oxidative damage. Dose-ranging trials suggest 0.25 mg/kg IV optimally balances antioxidant and hypotensive effects .
Methodological Guidance
Q. How to design a robust meta-analysis evaluating labetalol’s safety in pregnancy?
- Inclusion Criteria: RCTs with standardized outcomes (e.g., severe hypertension, fetal growth restriction).
- Risk of Bias: Use Cochrane tools to assess blinding, attrition, and selective reporting.
- Subgroup Analysis: Stratify by trimester, dose, and comparator drugs (e.g., nifedipine).
- Statistical Methods: Calculate pooled relative risks (RR) with RevMan, addressing heterogeneity via random-effects models .
Q. What protocols ensure reproducibility in labetalol’s pharmacokinetic studies?
- Analytical Methods: High-performance liquid chromatography (HPLC) with UV detection for plasma concentration assays.
- Animal Models: Sprague-Dawley rats with jugular vein cannulation for continuous blood sampling.
- Human Trials: Cross-over designs with washout periods, controlling for diet and CYP2D6 inhibitor use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
